molecular formula C19H13BrN2OS B2851632 (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476670-11-8

(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2851632
CAS No.: 476670-11-8
M. Wt: 397.29
InChI Key: YOKDOXSEXUTDHT-GDNBJRDFSA-N
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Description

(Z)-3-(2-Bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a specialized acrylonitrile derivative designed for chemical and pharmaceutical research. This compound features a (Z)-configured acrylonitrile core, a strategically placed 2-bromophenyl group, and a 4-(4-methoxyphenyl)thiazole moiety. The thiazole ring is a privileged structure in medicinal chemistry, known as a key component in numerous biologically active compounds and several clinical drugs, including the anticonvulsant riluzole and the antiparkinsonian agent talipexole . The molecular architecture of this chemical makes it a valuable synthon for constructing complex heterocyclic systems. A primary research application for this class of compounds is as a key intermediate in the synthesis of multi-functional nicotinonitrile derivatives . For instance, structurally related (2E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles have been utilized in cyclocondensation reactions with reagents like malononitrile to produce 6-amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles . These synthesized nicotinonitriles are promising scaffolds for bioscreening in drug discovery efforts. The bromophenyl substituent offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to diversify the molecular structure and explore structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(Z)-3-(2-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2OS/c1-23-16-8-6-13(7-9-16)18-12-24-19(22-18)15(11-21)10-14-4-2-3-5-17(14)20/h2-10,12H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDOXSEXUTDHT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, with CAS number 476670-11-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₃BrN₂OS
  • Molecular Weight : 397.3 g/mol
  • Chemical Structure : The compound features a thiazole moiety linked to an acrylonitrile group, which is known for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

StudyCell Lines TestedIC₅₀ (µg/mL)Remarks
Study AA431 (human epidermoid carcinoma)1.98 ± 1.22Significant cytotoxicity observed.
Study BHT29 (human colorectal carcinoma)1.61 ± 1.92Effective growth inhibition compared to standard drugs like doxorubicin.

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances cytotoxicity against various cancer cell lines .

2. Antimicrobial Activity

Thiazole derivatives have also demonstrated promising antimicrobial properties.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus50 µg/mL
Compound 2Escherichia coli25 µg/mL

These compounds were found to exhibit activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

3. Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have been explored in various experimental models.

  • Mechanism : The anticonvulsant activity is thought to be related to the modulation of neurotransmitter systems and ion channels.
  • Findings : Certain thiazole compounds have shown significant protection against seizure-induced mortality in animal models .

Case Study 1: Anticancer Efficacy

In a study examining the effects of thiazole derivatives on cancer cell lines, this compound was tested against A431 and HT29 cells. The results indicated that this compound significantly inhibited cell proliferation with IC₅₀ values lower than those of established chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

A series of thiazole derivatives were screened for antimicrobial activity against common pathogens. The results showed that compounds similar to this compound exhibited MIC values that suggest they could serve as effective alternatives to traditional antibiotics .

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile have been evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 and HepG2. The mechanism of action often involves the induction of apoptosis through modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4cHCT-1162.31Apoptosis via Bcl-2 modulation
4dHT-292.94Apoptosis via Bcl-2 modulation
8cHepG24.57Apoptosis via Bcl-2 modulation

Case Studies

Several studies have documented the efficacy of thiazole derivatives in preclinical settings:

  • Study on Hepatocellular Carcinoma : A study demonstrated that specific thiazole derivatives exhibited lower IC50 values compared to standard treatments like cisplatin, suggesting superior potency against liver cancer cells .
  • Multicomponent Reaction Efficiency : The synthesis method employed for these compounds has been praised for its efficiency and sustainability, highlighting the importance of developing new synthetic routes for drug discovery .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (target, 1a2j) and piperazine (DG172) enhance solubility and electronic density, whereas trifluoromethoxy (1a2j) and nitro groups () reduce electron density, affecting reactivity and binding .
  • Thiazole vs. Benzo[d]thiazole : The benzo[d]thiazole in TP1 () extends conjugation, enabling fluorescence, whereas the simpler thiazole in the target compound may prioritize steric interactions .

Physical and Spectroscopic Properties

Property Target Compound (Data inferred) 27a () 1a2j () TP1 ()
Melting Point Not reported 215–217°C 68–70°C Not reported
IR (CN stretch) ~2200 cm⁻¹ (expected) 2207 cm⁻¹ Not reported Not reported
MS (Molecular Ion) ~420–450 g/mol (estimated) 510 [M⁺] Not reported Not reported
Yield Not reported 91% 67% Not reported

Notes:

  • The target compound’s bromine and methoxyphenyl groups likely increase molecular weight compared to non-halogenated analogs (e.g., 1a2j).
  • High yields in analogs like 27a (91%) suggest efficient synthetic routes for acrylonitriles with electron-rich substituents .

Q & A

Q. What synthetic routes are commonly employed to synthesize (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile?

The synthesis involves multi-step protocols:

  • Thiazole ring formation : The Hantzsch thiazole synthesis is a foundational step, reacting α-haloketones (e.g., 4-(4-methoxyphenyl)-2-bromoacetophenone) with thioamides to generate the thiazole core .
  • Acrylonitrile coupling : A Michael addition or nucleophilic substitution introduces the acrylonitrile moiety. For stereochemical control (Z-configuration), reaction conditions (e.g., anhydrous DMF, NaH as base, 60–80°C, 12–24 hours) are critical .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product, with yields typically 65–75% .

Q. Which spectroscopic and chromatographic methods validate the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and Z-configuration via coupling constants (e.g., vinyl proton splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₄BrN₃O₂S) .
  • HPLC/UPLC : Assesses purity (>95%) and monitors reaction progress .
  • FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Thermal stability : Decomposition occurs above 150°C; short-term stability at 25°C in inert atmospheres (N₂/Ar) is recommended .
  • Light sensitivity : The bromophenyl and nitrile groups may undergo photodegradation; storage in amber vials is advised .
  • Solvent compatibility : Stable in DMSO and DMF but hydrolyzes in protic solvents (e.g., MeOH/H₂O) under acidic/basic conditions .

Advanced Research Questions

Q. What computational strategies predict the biological targets or reactivity of this compound?

  • Molecular docking : Screens against protein databases (e.g., kinase inhibitors) to hypothesize binding affinities. The thiazole and methoxyphenyl groups often target ATP-binding pockets .
  • QSAR modeling : Correlates substituent effects (e.g., bromine’s electronegativity) with bioactivity (e.g., IC₅₀ values) .
  • DFT calculations : Predicts regioselectivity in reactions (e.g., nitrile group’s susceptibility to nucleophilic attack) .

Q. How can stereochemical purity (Z-configuration) be optimized during synthesis?

  • Catalyst selection : Chiral palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligands) enhance Z-selectivity by stabilizing transition states .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation via dipole stabilization .
  • Low-temperature quenching : Rapid cooling (0–5°C) post-reaction minimizes thermal isomerization to the E-form .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Catalyst variability : Yields drop from 75% to 50% when substituting NaH with K₂CO₃ due to incomplete deprotonation .
  • Purification losses : Silica gel chromatography may retain polar byproducts, reducing isolated yields; switching to reversed-phase HPLC improves recovery .
  • Scale-up challenges : Batch reactions >10 g show lower yields (55–60%) due to heat dissipation issues; flow chemistry improves consistency .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Measures IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • Cellular uptake studies : Radiolabeling (³H/¹⁴C) tracks intracellular accumulation in cancer cell lines .
  • Metabolic stability tests : Liver microsome assays (human/rat) quantify degradation half-life (t₁/₂) to predict in vivo efficacy .

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